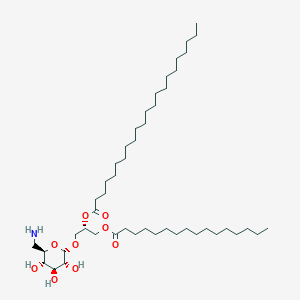

ocimumoside A

描述

属性

分子式 |

C47H91NO9 |

|---|---|

分子量 |

814.2 g/mol |

IUPAC 名称 |

[(2S)-1-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hexadecanoyloxypropan-2-yl] docosanoate |

InChI |

InChI=1S/C47H91NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(50)56-40(39-55-47-46(53)45(52)44(51)41(37-48)57-47)38-54-42(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h40-41,44-47,51-53H,3-39,48H2,1-2H3/t40-,41-,44-,45+,46-,47+/m1/s1 |

InChI 键 |

BZZSCXPOEAFLES-NUTCYAROSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O)COC(=O)CCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CN)O)O)O)COC(=O)CCCCCCCCCCCCCCC |

同义词 |

ocimumoside A |

产品来源 |

United States |

Isolation and Structural Elucidation Methodologies of Ocimumoside a

Extraction and Fractionation Techniques from Ocimum sanctum

The initial step in isolating ocimumoside A involves the extraction of phytochemicals from the dried and powdered leaves of Ocimum sanctum. kau.edu.sa Ethanol (B145695) is a commonly used solvent for this purpose. kau.edu.saresearchgate.net The resulting ethanol extract is then concentrated and subjected to a series of fractionation steps. kau.edu.sa

A typical fractionation process involves suspending the dried ethanol extract in water and partitioning it sequentially with solvents of varying polarities, such as chloroform (B151607) and n-butanol. kau.edu.sa This liquid-liquid partitioning separates compounds based on their differential solubility in the immiscible solvent layers. Further purification of the fractions is achieved through various chromatographic techniques, including column chromatography, to isolate the individual compounds. acs.org

Advanced Spectroscopic Analyses for this compound Structure Determination

Once isolated, the precise molecular structure of this compound is determined using a combination of sophisticated spectroscopic methods. acs.orgyoutube.com These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

1D Nuclear Magnetic Resonance Spectroscopy

1D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental to the structural elucidation of this compound. acs.org

¹H NMR (Proton NMR): This technique provides information about the different types of protons present in the molecule and their chemical environments. The chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) of the signals in the ¹H NMR spectrum help to identify the various structural fragments of the molecule.

¹³C NMR (Carbon-13 NMR): This method reveals the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbon signals indicate the types of functional groups present (e.g., carbonyls, carbons bonded to oxygen). For instance, the ¹³C NMR spectrum of this compound shows a characteristic anomeric carbon signal, confirming the presence of a glycosidic linkage. researchgate.net

2D Nuclear Magnetic Resonance Spectroscopy

2D NMR experiments provide further insight into the connectivity of atoms within the this compound molecule by showing correlations between different nuclei. acs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure.

| 2D NMR Technique | Information Provided |

| COSY | Shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. |

| HSQC | Correlates each proton signal with the signal of the carbon atom to which it is directly attached. |

| HMBC | Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments. |

Through the comprehensive analysis of 1D and 2D NMR data, the complete structure of this compound was determined as (2S)-1-O-hexadecanoyl-2-O-docosanoyl)-3-O-[6-deoxy-6-amino-a-Dglucopyranoside]glycerol. igi-global.comnih.gov

Classification and Comparative Structural Analysis within Phytochemical Classes

Based on its elucidated structure, this compound can be classified into specific phytochemical classes. igi-global.comimsc.res.in This classification helps in understanding its biosynthetic origins and relating its structure to other known natural products.

Glycoglycerolipids and Cerebrosides

This compound is more accurately classified as a glycoglycerolipid. imsc.res.inresearchgate.net This class of lipids consists of a glycerol (B35011) backbone linked to fatty acids and a carbohydrate moiety. In the case of this compound, the glycerol is esterified with hexadecanoic acid and docosanoic acid, and glycosidically linked to an amino sugar derivative. igi-global.comnih.gov

It is also referred to as a cerebroside, a subclass of glycosphingolipids. acs.orgigi-global.com However, true cerebrosides contain a sphingosine (B13886) or a related base instead of glycerol. The term is sometimes used more broadly in older literature to include glycosylated lipids. This compound and its analogue, ocimumoside B, are novel fatty acid derivatives that fall under the broader category of glycosylated lipids. researchgate.net

Pharmacological Activities of Ocimumoside a in Preclinical Models

Adaptogenic and Antistress Properties of Ocimumoside A

This compound has been identified as a promising antistress agent, exhibiting the ability to normalize stress-induced biochemical and physiological alterations. acs.orgscispace.comsemanticscholar.org Its adaptogenic nature suggests it helps the body adapt to stressors and maintain homeostasis. scispace.com

Attenuation of Acute Stress Biomarkers in Rodent Models

In rodent models of acute stress, this compound has shown a remarkable capacity to counteract various stress-induced biomarkers. Studies involving male Sprague-Dawley rats subjected to acute stress demonstrated that this compound was effective in normalizing hyperglycemia, elevated plasma corticosterone (B1669441), and increased plasma creatine (B1669601) kinase levels. acs.orgscispace.comsemanticscholar.org Furthermore, it was found to normalize adrenal hypertrophy, a common physiological response to acute stress. acs.orgscispace.comsemanticscholar.org Pre-treatment with this compound also prevented stress-induced gastric ulcerations. These findings underscore the compound's potential in mitigating the immediate physiological impact of stress.

In a restraint stress model, where rats were immobilized for 2.5 hours, pretreatment with this compound prevented the stress-induced alterations in central monoaminergic and antioxidant systems. researchgate.net This suggests a neuroprotective effect against acute stressors. Another study highlighted that this compound's antistress effects could be attributed to its ability to normalize the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by the modulation of corticotropin-releasing factor (CRF) and pro-opiomelanocortin (POMC) mRNA levels. researchgate.net

Table 1: Effects of this compound on Acute Stress Biomarkers in Rodents

| Biomarker | Stress-Induced Change | Effect of this compound | Reference |

|---|---|---|---|

| Plasma Glucose | Increased (Hyperglycemia) | Normalization | scispace.com, acs.org, semanticscholar.org |

| Plasma Corticosterone | Increased | Normalization | scispace.com, acs.org, semanticscholar.org |

| Plasma Creatine Kinase | Increased | Normalization | scispace.com, acs.org, semanticscholar.org |

| Adrenal Gland Weight | Increased (Hypertrophy) | Normalization | scispace.com, acs.org, semanticscholar.org |

| Gastric Ulcerations | Induced | Prevention | |

| Brain Monoamines | Altered | Prevention of Alterations | researchgate.net |

| Brain Antioxidant Systems | Altered | Prevention of Alterations | researchgate.net |

Modulation of Chronic Unpredictable Stress Responses in Rodent Models

The efficacy of this compound extends to chronic stress paradigms, which are considered more translationally relevant to human stress-related disorders. In chronic unpredictable stress (CUS) models, where rodents are subjected to a series of varied and unpredictable stressors over an extended period, this compound has demonstrated significant protective effects. researchgate.netnih.gov

Chronic unpredictable stress in rats leads to a significant elevation in plasma corticosterone levels, a key indicator of systemic stress. researchgate.netnih.govcolab.ws Pretreatment with this compound has been shown to effectively reverse this increase, bringing the corticosterone levels back to control levels. researchgate.netnih.govcolab.ws This normalization of a primary stress hormone points to the compound's ability to regulate the HPA axis during prolonged stress exposure. researchgate.net

Chronic unpredictable stress significantly impacts neurotransmitter systems in the brain. researchgate.netnih.gov Studies have shown that CUS causes a decrease in the levels of noradrenaline (NA), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) in brain regions such as the frontal cortex, striatum, and hippocampus. researchgate.netnih.govkau.edu.sa Conversely, the metabolites of dopamine were found to be selectively increased. researchgate.netnih.gov Pretreatment with this compound was found to attenuate these CUS-induced alterations in brain monoamines, suggesting its role in restoring normal neurotransmitter balance. researchgate.netnih.govkau.edu.sa This modulation of monoaminergic systems is a key mechanism underlying its antidepressant-like effects.

Chronic stress is known to induce oxidative stress in the brain, contributing to neuronal damage. In CUS models, a significant decrease in glutathione (B108866) (GSH) content and the activities of antioxidant enzymes like superoxide (B77818) dismutase and catalase have been observed in the frontal cortex, striatum, and hippocampus. researchgate.netnih.gov This is accompanied by an increase in glutathione peroxidase activity and lipid peroxidation, indicating cellular damage. researchgate.netnih.gov this compound pretreatment effectively attenuated these CUS-induced changes in oxidative stress markers, restoring the antioxidant status of the brain tissue. researchgate.netnih.gov This suggests that the neuroprotective effects of this compound are, at least in part, mediated by its ability to combat oxidative stress in the brain. researchgate.netresearchgate.net

Table 2: Effects of this compound on Chronic Unpredictable Stress (CUS) Parameters in Rodent Brains

| Parameter | Brain Region(s) | CUS-Induced Change | Effect of this compound | Reference |

|---|---|---|---|---|

| Noradrenaline (NA) | Frontal Cortex, Striatum, Hippocampus | Decreased | Attenuated Decrease | researchgate.net, nih.gov, kau.edu.sa |

| Dopamine (DA) | Frontal Cortex, Striatum, Hippocampus | Decreased | Attenuated Decrease | researchgate.net, nih.gov, kau.edu.sa |

| Serotonin (5-HT) | Frontal Cortex, Striatum, Hippocampus | Decreased | Attenuated Decrease | researchgate.net, nih.gov, kau.edu.sa |

| Glutathione (GSH) | Frontal Cortex, Striatum, Hippocampus | Decreased | Attenuated Decrease | researchgate.net, nih.gov |

| Superoxide Dismutase (SOD) | Frontal Cortex, Striatum, Hippocampus | Decreased Activity | Attenuated Decrease | researchgate.net, nih.gov |

| Catalase | Frontal Cortex, Striatum, Hippocampus | Decreased Activity | Attenuated Decrease | researchgate.net, nih.gov |

| Lipid Peroxidation | Frontal Cortex, Striatum, Hippocampus | Increased | Attenuated Increase | researchgate.net, nih.gov |

Effects on Brain Monoaminergic Systems

Comparative Efficacy with Reference Anti-stress and Antioxidant Compounds

The antistress and antioxidant effects of this compound have been compared to well-established reference compounds in preclinical studies. In a chronic unpredictable stress model, the efficacy of this compound in attenuating stress-induced alterations was found to be similar to that of the standard anti-stress drug Panax quinquefolium (American ginseng) and the potent antioxidant melatonin (B1676174). researchgate.netnih.govcolab.ws Similarly, in a restraint stress model, pretreatment with this compound prevented the stress-induced changes with an efficacy comparable to both Panax quinquefolium and melatonin. researchgate.net These comparative studies highlight the significant potential of this compound as a therapeutic agent for stress-related disorders.

Antioxidant Potential of this compound

This compound, a glycolipid isolated from Ocimum sanctum (Holy Basil), has demonstrated notable antioxidant properties in various preclinical studies. Its ability to counteract oxidative stress is a key aspect of its pharmacological profile.

While specific data for pure this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are not extensively detailed in the reviewed literature, studies on extracts of Ocimum species, known to contain this compound, provide context for its potential activity. Extracts of Ocimum sanctum have shown significant free-radical scavenging activity in DPPH assays. researchgate.netresearchgate.netnih.gov For instance, a methanolic extract of O. gratissimum exhibited high DPPH scavenging activity, which was comparable to the standard antioxidant BHT. nih.gov Similarly, FRAP assays on Ocimum extracts have confirmed their reducing power, a key indicator of antioxidant potential. researchgate.netphcog.com The antioxidant capabilities of these extracts are often attributed to their rich phytochemical content, including compounds like this compound. researchgate.net The efficacy of this compound and its counterpart, ocimumoside B, in restoring antioxidant systems has been found to be comparable to that of melatonin in a rat model of chronic unpredictable stress. researchgate.net

Preclinical research provides more direct evidence of this compound's role in modulating antioxidant enzymes in vivo. In a study involving a chronic unpredictable stress (CUS) model in rats, this compound was shown to attenuate the stress-induced alterations in the brain's antioxidant systems. researchgate.netnih.gov

Specifically, CUS led to a significant decrease in the activities of superoxide dismutase (SOD) and catalase (CAT), along with a reduction in glutathione (GSH) content in the frontal cortex, striatum, and hippocampus. researchgate.netnih.govkau.edu.sa Conversely, the activity of glutathione peroxidase (GSH-Px) and levels of lipid peroxidation were significantly increased by CUS. researchgate.netnih.govkau.edu.sa Treatment with this compound (at 40 mg/kg, p.o.) effectively reversed these changes, restoring the activities of SOD and CAT and replenishing GSH levels. researchgate.netnih.govkau.edu.sa It also normalized the increased GSH-Px activity and reduced lipid peroxidation. researchgate.netnih.govkau.edu.sa These restorative effects on the antioxidant defense system highlight the potent antioxidant potential of this compound in a biological system under stress. researchgate.netnih.govkau.edu.sa

Table 1: Effect of this compound on Antioxidant Enzymes in Rat Brain under Chronic Unpredictable Stress

| Parameter | Effect of Chronic Unpredictable Stress (CUS) | Effect of this compound Treatment |

| Superoxide Dismutase (SOD) | Decreased researchgate.netnih.govkau.edu.sa | Restored to normal levels researchgate.netnih.govkau.edu.sa |

| Catalase (CAT) | Decreased researchgate.netnih.govkau.edu.sa | Restored to normal levels researchgate.netnih.govkau.edu.sa |

| Glutathione (GSH) | Decreased researchgate.netnih.govkau.edu.sa | Replenished to normal levels researchgate.netnih.govkau.edu.sa |

| Glutathione Peroxidase (GSH-Px) | Increased researchgate.netnih.govkau.edu.sa | Normalized researchgate.netnih.govkau.edu.sa |

| Lipid Peroxidation | Increased researchgate.netnih.govkau.edu.sa | Reduced to normal levels researchgate.netnih.govkau.edu.sa |

In Vitro Free Radical Scavenging Assays (e.g., DPPH, FRAP)

Neurobiological Research on this compound

The neurobiological effects of this compound have been a significant area of investigation, particularly in the context of stress and its physiological consequences.

The hypothalamic-pituitary-adrenal (HPA) axis is a primary neuroendocrine system that governs the body's reaction to stress. youtube.com Chronic stress can lead to the over-activation of the HPA axis, resulting in elevated levels of corticosterone, the primary stress hormone in rodents. researchgate.net Research has shown that this compound can effectively modulate HPA axis function. In rats subjected to chronic unpredictable stress, there was a significant increase in plasma corticosterone levels. researchgate.netkau.edu.sa Pretreatment with this compound (at 40 mg/kg, p.o.) significantly reversed this increase, bringing corticosterone levels back to the normal range. researchgate.netkau.edu.sa This suggests that this compound has an anti-stress effect, which may be mediated, at least in part, by its ability to regulate the HPA axis. researchgate.netkau.edu.sa

Further studies have delved into the molecular mechanisms, showing that this compound can normalize stress-induced changes in the expression of corticotropin-releasing factor (CRF) and glucocorticoid receptors (GR) in the hypothalamus and pituitary. researchgate.netkau.edu.sa This indicates a direct influence on the central components of the stress response pathway.

The antioxidant and HPA axis-modulating properties of this compound suggest potential neuroprotective effects. Oxidative stress is a known contributor to neuronal damage in various neurodegenerative conditions. researchgate.net By enhancing the brain's antioxidant defenses, this compound may help protect neurons from oxidative damage. researchgate.net In a study on hydrogen peroxide-induced oxidative damage in human neuronal cells, an extract of Ocimum sanctum was found to be neuroprotective by mitigating oxidative stress. researchgate.net

Furthermore, the ability of this compound to normalize stress-induced changes in brain monoamines and corticosterone levels points towards its potential in preventing stress-related neurological disorders. researchgate.netnih.gov The anti-stress activity of this compound and the related compound ocimumoside B has been identified at the level of central monoamines and antioxidant properties, implicating their therapeutic importance in the prevention of such disorders. researchgate.netnih.gov

Impact on Hypothalamic-Pituitary-Adrenal Axis Function

Investigations into Other Biological Activities (Contextual from Ocimum Species Research)

Research on Ocimum species, the source of this compound, has revealed a broad spectrum of biological activities that provide a context for the potential therapeutic applications of this compound. Extracts of Ocimum sanctum have been traditionally used for a variety of ailments and have been scientifically investigated for numerous pharmacological properties. cenazlatyklas.cz

Anti-inflammatory Research Directions

The anti-inflammatory properties of compounds from Ocimum sanctum have been a subject of scientific inquiry. Research suggests that the plant's therapeutic effects are partly due to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). scispace.comoiirj.org

Studies have shown that fixed oil from Ocimum species, which contains various bioactive compounds, possesses the ability to block both the cyclooxygenase and lipoxygenase pathways of arachidonate (B1239269) metabolism. scispace.comoiirj.org This dual inhibition is a significant mechanism for its anti-inflammatory activity. Furthermore, investigations into nitric oxide (NO) production, a key inflammatory mediator, have revealed that extracts from Ocimum sanctum can inhibit its synthesis. In one study, a 50% ethanol (B145695) extract demonstrated up to 60% inhibition of NO production in RAW 264.7 cells at a concentration of 25 μg/mL, indicating a concentration-dependent effect on inducible nitric oxide synthase. science.gov

While direct studies on the isolated compound this compound's effect on COX and LOX are still emerging, research on related compounds from Ocimum sanctum provides a basis for its anti-inflammatory potential. For instance, eugenol (B1671780), another major constituent, demonstrated 97% inhibition of cyclooxygenase-1 (COX-1) at a 1000-microM concentration. nih.gov Other phenolic compounds from the plant also showed significant COX-1 and cyclooxygenase-2 (COX-2) inhibitory activities. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Ocimum sanctum Constituents

| Compound/Extract | Target | Assay/Model | Finding | Reference |

|---|---|---|---|---|

| 50% Ethanol Extract | Nitric Oxide (NO) | RAW 264.7 cells | Up to 60% inhibition at 25 μg/mL | science.gov |

| Eugenol | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | 97% inhibition at 1000 µM | nih.gov |

| Apigenin | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | 65% inhibition at 1000 µM | nih.gov |

| Rosmarinic acid | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | 58% inhibition at 1000 µM | nih.gov |

| Linoleic acid | Cyclooxygenase & Lipoxygenase | Metabolism Pathway Analysis | Blocks both pathways | oiirj.org |

Potential in Anti-acetylcholinesterase Activity Research

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. japer.in Inhibiting this enzyme is a key therapeutic strategy for conditions characterized by cholinergic deficit. plos.org Research has explored the potential of Ocimum species and their constituents as AChE inhibitors.

While studies focusing specifically on this compound's anti-acetylcholinesterase activity are part of ongoing research, investigations into extracts of Ocimum sanctum have shown potent AChE inhibition. japer.in An in vitro study using an ethanolic extract of Ocimum sanctum leaf demonstrated a maximum inhibition of 83.16% at a concentration of 320 µg/ml, with a calculated IC50 value of 54.57 µg/ml. japer.in The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Other compounds found in Ocimum species have also been identified as active AChE inhibitors. nih.gov For example, estragole (B85927) was found to be a potent AChE inhibitor with an IC50 of 0.337 µM, followed by cineole (IC50 2.27 µM) and eugenol (IC50 40.32 µM). nih.gov Molecular docking studies suggest that these compounds bind to key amino acids in the catalytic domain of the AChE enzyme. nih.govresearchgate.net These findings highlight the potential of compounds derived from Ocimum, including this compound, as subjects for further research in the development of novel acetylcholinesterase inhibitors.

Table 2: In Vitro Anti-acetylcholinesterase Activity of Ocimum Constituents/Extracts

| Compound/Extract | IC50 Value | Maximum Inhibition | Reference |

|---|---|---|---|

| O. sanctum Ethanolic Extract | 54.57 µg/ml | 83.16% at 320 µg/ml | japer.in |

| Estragole | 0.337 µM | Not specified | nih.gov |

| Cineole | 2.27 µM | Not specified | nih.gov |

| Camphor | 21.43 µM | Not specified | nih.gov |

| Eugenol | 40.32 µM | Not specified | nih.gov |

Molecular Mechanisms and Signaling Pathways of Ocimumoside a

Modulation of Stress-Related Gene Expression and Protein Levels

Studies have demonstrated that Ocimumoside A can influence the expression of several key genes and proteins involved in the physiological stress response. kau.edu.saresearchgate.net This modulation occurs within the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that governs the body's reaction to stressors. kau.edu.sa

Corticotropin-Releasing Factor (CRF) Pathways

In response to acute stress, there is a notable increase in the expression of corticotropin-releasing factor (CRF) mRNA in both the hypothalamus and pituitary gland. kau.edu.saresearchgate.net CRF is a primary regulator of the HPA axis. kau.edu.sa Research in rat models has shown that pretreatment with this compound significantly prevents this stress-induced rise in CRF mRNA expression. kau.edu.saresearchgate.net This suggests that this compound may help to attenuate the initial activation of the HPA axis in response to a stressful event. researchgate.net

Pro-opiomelanocortin (POMC) Regulation

Following the release of CRF, the pituitary gland increases the synthesis of pro-opiomelanocortin (POMC), a precursor polypeptide that is cleaved to produce several active hormones, including adrenocorticotropic hormone (ACTH). kau.edu.sawikipedia.org Similar to its effect on CRF, this compound has been found to prevent the significant increase in POMC mRNA expression in the hypothalamus and pituitary that is typically observed under acute stress conditions. kau.edu.saresearchgate.net By normalizing POMC levels, this compound may further dampen the downstream signaling cascade of the stress response. researchgate.net

Glucocorticoid Receptor (GR) Dynamics

Glucocorticoid receptors (GRs) are crucial for the negative feedback loop of the HPA axis, helping to terminate the stress response. kau.edu.sa Acute stress has been shown to cause a significant decrease in the expression of GR mRNA in the hypothalamus and pituitary. kau.edu.sa Pretreatment with this compound has been observed to significantly counteract this stress-induced decrease in GR mRNA, particularly in the hypothalamus. kau.edu.sa The restoration of GR expression is thought to be linked to its ability to attenuate the stress-induced increase in corticosterone (B1669441) levels. kau.edu.sa This action helps to maintain the sensitivity of the negative feedback system, preventing prolonged activation of the HPA axis. kau.edu.saresearchgate.net

Heat Shock Protein 70 (HSP-70) Expression

Heat shock protein 70 (HSP-70) is a molecular chaperone that is upregulated in response to cellular stress, including oxidative stress. kau.edu.sa Studies have shown that acute stress leads to an increased expression of HSP-70 in the hypothalamus and pituitary. kau.edu.saresearchgate.net Pretreatment with this compound has been found to decrease the expression of HSP-70 under stressful conditions. kau.edu.saresearchgate.net This effect is attributed to the compound's potential to reduce the oxidative load induced by stress, thereby indicating that the brain tissue is better able to cope with the stressor. kau.edu.sa

Interactions with Central Neurotransmitter Systems

Beyond its influence on the HPA axis, this compound also appears to interact with central neurotransmitter systems, which are vital for mood, cognition, and behavior. nih.govresearchgate.net

Dopaminergic System Modulation

The dopaminergic system is significantly affected by stress. researchgate.net Research on chronic unpredictable stress (CUS) in rats has revealed that this type of stress can lead to a significant decrease in dopamine (B1211576) (DA) levels in the frontal cortex, striatum, and hippocampus. nih.govcolab.ws Concurrently, there is a selective increase in dopamine metabolites in these brain regions. nih.govcolab.ws

Pretreatment with this compound has been shown to attenuate these CUS-induced alterations in the dopaminergic system. nih.govcolab.ws Specifically, it helps to normalize the levels of dopamine in these key brain areas. kau.edu.sa This modulation of the dopaminergic system suggests a potential mechanism by which this compound may exert its anti-stress effects, contributing to the prevention of stress-related neurological and psychological disorders. nih.govcolab.ws

Table 1: Effects of this compound on Stress-Related Gene and Protein Expression

| Molecule | Effect of Acute Stress | Effect of this compound Pretreatment | Brain Region(s) |

| CRF mRNA | Increase | Prevents Increase | Hypothalamus, Pituitary |

| POMC mRNA | Increase | Prevents Increase | Hypothalamus, Pituitary |

| GR mRNA | Decrease | Prevents Decrease | Hypothalamus, Pituitary |

| HSP-70 | Increase | Decreases Expression | Hypothalamus, Pituitary |

Noradrenergic System Modulation

This compound has demonstrated a significant ability to modulate the noradrenergic system, particularly in response to stress. In preclinical studies involving chronic unpredictable stress (CUS) and restraint stress (RS) in rats, this compound administration was found to counteract stress-induced alterations in norepinephrine (B1679862) (noradrenaline) levels in various brain regions. kau.edu.sanih.govnih.gov

Specifically, both CUS and RS were shown to significantly decrease the levels of noradrenaline in the frontal cortex, striatum, and hippocampus. kau.edu.sanih.gov Pretreatment with this compound (at a dose of 40 mg/kg) was effective in reversing these stress-induced decreases in noradrenaline levels. kau.edu.sanih.gov This suggests that this compound may play a role in restoring the normal functioning of the noradrenergic system, which is often dysregulated by chronic stress. The exact mechanism for this modulation is not fully elucidated but is a key area of its anti-stress activity. kau.edu.sa

Serotonergic System Modulation

Similar to its effects on the noradrenergic system, this compound also influences the serotonergic system, which is critically involved in mood regulation. In studies on chronic unpredictable stress, a significant decrease in serotonin (B10506) (5-HT) levels was observed in the frontal cortex, striatum, and hippocampus of rats. kau.edu.sanih.gov Treatment with this compound (40 mg/kg) was found to significantly reverse these stress-induced reductions in 5-HT levels. kau.edu.sa

Furthermore, in a restraint stress model, serotonin and its metabolite levels were observed to increase. nih.gov Pre-treatment with this compound was able to prevent these changes. nih.gov These findings suggest that this compound can modulate the serotonergic system, potentially contributing to its antidepressant-like effects. The ability of this compound to normalize stress-induced changes in serotonin levels highlights its potential as a therapeutic agent for stress-related disorders. kau.edu.saresearchgate.net

Mechanisms of Antioxidant Action at the Cellular Level

This compound exhibits notable antioxidant properties at the cellular level, helping to mitigate the damaging effects of oxidative stress. nih.govresearchgate.net Chronic stress has been shown to disrupt the balance of antioxidant systems in the brain. kau.edu.sanih.gov

In models of chronic unpredictable stress, a significant decrease in the levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) was observed, alongside a reduction in glutathione (B108866) (GSH) content in the frontal cortex, striatum, and hippocampus. kau.edu.sanih.govresearchgate.net Conversely, the activity of glutathione peroxidase (GSH-Px) and levels of malondialdehyde (MDA), a marker of lipid peroxidation, were significantly increased. kau.edu.saresearchgate.net

Pretreatment with this compound was shown to attenuate these stress-induced changes, restoring the activity of antioxidant enzymes and reducing lipid peroxidation. kau.edu.saresearchgate.net This indicates that this compound can bolster the cellular antioxidant defense mechanisms, protecting cells from oxidative damage. researchgate.net

Computational and In Silico Approaches to Molecular Interactions

To further understand the molecular basis of this compound's activity, computational and in silico methods have been employed.

Molecular Docking Studies with Biological Targets (Contextual from Ocimum Research)

While specific molecular docking studies exclusively on this compound are limited in the provided context, broader research on Ocimum sanctum constituents provides valuable insights. Molecular docking studies on various compounds from Ocimum tenuiflorum (a synonym for Ocimum sanctum) have been conducted to explore their binding affinities with various biological targets. researchgate.net For instance, studies have investigated the interaction of Ocimum compounds with targets relevant to viral replication. researchgate.net

Research on other constituents of Ocimum sanctum, such as luteolin-7-O-glucuronide, has shown structural similarities to established drugs like donepezil (B133215) when docked with human acetylcholinesterase, suggesting a potential for similar mechanisms of action. nih.gov Although not directly focused on this compound, these studies highlight the utility of molecular docking in predicting the biological targets of compounds from Ocimum and provide a framework for future in silico investigations of this compound. semanticscholar.org

Structure-Activity Relationship (SAR) Analysis of this compound and Related Compounds

Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a compound influences its biological activity. Studies on this compound and related compounds isolated from Ocimum sanctum have provided insights into their antistress properties. acs.orgnih.gov

In one study, this compound, ocimumoside B, and ocimarin, all isolated from Ocimum sanctum, were evaluated for their antistress effects. acs.orgnih.gov this compound demonstrated promising antistress activity by normalizing hyperglycemia, plasma corticosterone, and creatine (B1669601) kinase levels. acs.orgnih.gov Ocimumoside B also showed effectiveness in normalizing most of these stress parameters. acs.orgnih.gov In contrast, ocimarin was found to be ineffective. kau.edu.saacs.orgnih.gov

This differential activity among structurally related compounds underscores the importance of specific structural features for biological efficacy. The glycoglycerolipid structure of this compound and B appears to be crucial for their observed anti-stress effects. acs.org Further SAR studies could help in identifying the key pharmacophoric features of this compound and guide the design of more potent synthetic analogues.

Biosynthesis and Metabolic Pathways of Ocimumoside a

General Biosynthetic Pathways of Phytochemicals in Ocimum Species

The genus Ocimum, which includes species like Ocimum sanctum (Holy Basil) and Ocimum basilicum (Sweet Basil), is a rich source of a wide array of phytochemicals. nih.govlupinepublishers.com These secondary metabolites are responsible for the plant's medicinal and aromatic properties and can be broadly categorized into flavonoids, phenolic acids, and terpenoids. nih.govfrontiersin.org

The biosynthesis of many of these compounds, particularly flavonoids and phenolic acids like rosmarinic acid and caffeic acid, originates from the phenylpropanoid pathway. nih.gov This pathway converts the amino acid phenylalanine into various intermediates that serve as backbones for these complex molecules. Key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H) are crucial in directing these intermediates toward the production of different classes of flavonoids. mdpi.com

In contrast, ocimumoside A is classified as a glycosylglycerolipid. imsc.res.in Its fundamental structure is derived from the fatty acid biosynthetic pathway, which produces the long-chain fatty acid components, combined with a glycerol (B35011) backbone and a sugar moiety. imsc.res.in While detailed studies on the specific enzymatic steps for this compound synthesis are limited, its structure points to a convergence of lipid and carbohydrate metabolism. Other major phytochemicals in Ocimum include terpenoids like eugenol (B1671780), linalool, and camphor, which are synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. phcogj.com

Genetic Regulation of Related Compound Biosynthesis in Plants

The biosynthesis of phytochemicals in plants is a tightly regulated process controlled at the genetic level primarily by transcription factors. mdpi.comfrontiersin.org The flavonoid pathway, which produces compounds structurally related to some of the phytochemicals found alongside this compound in Ocimum, serves as a well-understood model for this regulation. oup.com

The expression of the structural genes in the flavonoid pathway is orchestrated by a ternary protein complex known as the MBW complex. mdpi.com This complex consists of three types of transcription factors:

R2R3-MYB proteins: These are key regulators that provide specificity to the complex, determining which genes in the pathway are activated. frontiersin.orgmdpi.com The MYB family is vast, with different members regulating different branches of the flavonoid pathway. For instance, in Arabidopsis thaliana, AtMYB11, AtMYB12, and AtMYB111 specifically activate the early biosynthetic genes (EBGs) like CHS, CHI, and F3H, leading to flavonol synthesis. oup.comtandfonline.com

basic Helix-Loop-Helix (bHLH) proteins: These transcription factors act as partners to the MYB proteins. oup.com They are essential components of the MBW complex, particularly for the regulation of the late biosynthetic genes (LBGs) involved in anthocyanin and proanthocyanidin (B93508) production. frontiersin.org

WD40 repeat (WDR) proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form a functional regulatory complex. mdpi.com

This MBW complex binds to specific promoter sequences of the target structural genes, thereby activating their transcription and initiating the synthesis of specific flavonoids. frontiersin.org The regulation is intricate, with some MYB factors capable of activating gene expression on their own, while others strictly require the full MBW complex. oup.com This system allows the plant to finely tune the production of different phytochemicals in response to developmental cues and environmental stresses.

Strategies for Enhanced Production in Plant Systems

To overcome the limitations of low yields from natural plant sources, biotechnological approaches have been developed to enhance the production of valuable secondary metabolites.

Plant tissue culture is a powerful tool for the rapid, large-scale propagation of plants and for the production of secondary metabolites in a controlled laboratory environment. ekb.egamazonaws.com For Ocimum species, various in vitro techniques have been successfully established.

The process typically begins with the sterilization of a plant part, known as an explant (e.g., nodes, leaves, stems), which is then placed on a nutrient-rich gel medium like Murashige and Skoog (MS) medium. ekb.egajol.info The composition of the medium is critical and is often supplemented with plant growth regulators to induce cell division and differentiation. Cytokinins such as 6-benzyladenine (BA) and kinetin (B1673648) are used to promote shoot formation, while auxins like α-naphthalene acetic acid (NAA) are used to induce callus (an undifferentiated mass of cells) or root development. amazonaws.comajol.info Studies on O. basilicum have shown that a combination of BA and L-glutamine can effectively induce multiple shoots from nodal explants. ajol.info

Once established, these cultures can be manipulated to increase the yield of specific compounds. Elicitation, the process of adding stress-inducing compounds (elicitors) like chitosan (B1678972) or methyl jasmonate to the culture, can trigger defense responses in the plant cells, often leading to a significant increase in the production of secondary metabolites. scielo.brresearchgate.net This method provides a continuous and reliable source of phytochemicals, independent of geographic and seasonal variations.

A more advanced and often more productive strategy is the establishment of hairy root cultures through genetic transformation using the soil bacterium Agrobacterium rhizogenes. nih.govfao.org This bacterium has the natural ability to transfer a part of its DNA (the T-DNA from a root-inducing or Ri plasmid) into the plant genome. frontiersin.org The transferred genes, particularly the rol (root-locus) genes, cause the prolific growth of highly branched, hormone-independent roots from the site of infection. frontiersin.org

These "hairy roots" are genetically stable and typically exhibit fast growth rates. nih.govnih.gov Crucially, they often produce secondary metabolites at levels comparable to or even higher than the roots of the parent plant. frontiersin.org This technology has been successfully applied to Ocimum species to boost the production of valuable compounds.

Research has demonstrated the successful induction of hairy roots in O. basilicum and O. tenuiflorum using various A. rhizogenes strains, such as ATCC 15834 and A4. frontiersin.orgfao.orgresearchgate.netnih.gov Explants like leaves and nodes are co-cultivated with the bacteria, and the resulting hairy roots are excised and grown in a liquid medium. fao.org These cultures have shown significantly increased production of phenolic compounds, including rosmarinic acid, compared to non-transformed roots. fao.orgresearchgate.net Hairy root cultures can be scaled up in bioreactors, offering a potent and sustainable platform for the commercial production of plant-derived chemicals. frontiersin.org

Advanced Analytical and Research Methodologies for Ocimumoside a Studies

Chromatographic Techniques for Purity and Quantificationresearchgate.netkau.edu.satandfonline.com

Chromatographic methods are fundamental in the study of ocimumoside A, enabling its separation from other plant constituents and its precise measurement.

High-Performance Liquid Chromatography (HPLC) Applicationsacs.orgtandfonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other non-volatile compounds from Ocimum sanctum. researchgate.netacs.orgtandfonline.com HPLC is instrumental in both the qualitative and quantitative analysis of this compound. For instance, reversed-phase HPLC methods have been developed for the quantification of this compound. acs.org In a study investigating the anti-stress potential of Ocimum sanctum constituents, HPLC was used to quantify plasma corticosterone (B1669441) levels, a key stress biomarker. The mobile phase for this analysis consisted of a methanol:water (70:30) mixture with a flow rate of 1.2 mL/min, and detection was carried out at 250 nm using a UV detector. kau.edu.sa

Furthermore, HPLC analysis of Ocimum sanctum extracts has confirmed the presence of various phenolic compounds, which are often co-isolated with this compound. researchgate.net The versatility of HPLC allows for the development of standardized methods for the simultaneous quantification of multiple polyphenols, ensuring the quality and consistency of extracts used in research. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metaboliteseg.net

While HPLC is ideal for non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile and semi-volatile metabolites that may be present in Ocimum sanctum extracts. amazonaws.comamazonaws.com GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique has been utilized to identify a wide range of components in Ocimum species, including essential oils and other volatile organic compounds. amazonaws.comscience.gov Although not directly used for this compound, which is non-volatile, GC-MS provides a comprehensive metabolic profile of the plant extract, which is crucial for understanding the synergistic or antagonistic effects of co-occurring compounds. For example, GC-MS analysis of Ocimum sanctum has revealed the presence of numerous compounds, with varying compositions depending on the extraction method used. amazonaws.com

Spectroscopic Techniques for Structural Confirmation and Interaction Studiesresearchgate.netkau.edu.saeg.net

Spectroscopic techniques are indispensable for elucidating the precise chemical structure of this compound and for studying its interactions with biological macromolecules. The initial isolation and characterization of this compound involved extensive use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These powerful techniques provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure determination.

In addition to NMR, other spectroscopic methods are used to study the broader chemical profile of Ocimum sanctum extracts containing this compound. For instance, UV-Vis spectroscopy is often coupled with HPLC for detection and quantification. kau.edu.sa

Biochemical Assays for Evaluating Biological Responseskau.edu.satandfonline.comvjst.vn

To understand the biological effects of this compound, researchers employ a variety of biochemical assays that measure its impact on cellular and physiological processes.

Enzyme Activity Profiling (e.g., SOD, CAT, GSH-Px, Creatine (B1669601) Kinase)researchgate.nettandfonline.comresearchgate.netresearchgate.net

A significant area of research on this compound focuses on its antioxidant and anti-stress properties. researchgate.net These effects are often evaluated by measuring the activity of key antioxidant enzymes. Studies have shown that this compound can modulate the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). researchgate.netresearchgate.net For instance, in models of chronic unpredictable stress, treatment with this compound was found to attenuate stress-induced alterations in the activities of these enzymes in different brain regions. researchgate.net Specifically, stress was shown to decrease the activities of SOD and CAT, while increasing GSH-Px activity; this compound helped to normalize these changes. researchgate.net

Creatine kinase is another enzyme monitored in stress studies, with elevated plasma levels indicating cellular damage. Research has demonstrated that this compound can normalize plasma creatine kinase levels in stressed animal models. acs.org

| Enzyme | Effect of Stress | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Decreased activity | Attenuated the decrease | researchgate.net |

| Catalase (CAT) | Decreased activity | Attenuated the decrease | researchgate.net |

| Glutathione Peroxidase (GSH-Px) | Increased activity | Attenuated the increase | researchgate.net |

| Creatine Kinase | Increased plasma levels | Normalized plasma levels | acs.org |

Neurotransmitter Metabolite Analysis (e.g., DOPAC, HVA, 5-HIAA)tandfonline.comresearchgate.netresearchgate.net

The anti-stress effects of this compound are also linked to its ability to modulate neurotransmitter systems in the brain. kau.edu.sa High-performance liquid chromatography with electrochemical detection (LCEC) is a highly sensitive method used to concurrently measure dopamine (B1211576), serotonin (B10506), and their metabolites. capes.gov.br Key metabolites analyzed include 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which are metabolites of dopamine, and 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin. kau.edu.saumich.edu

Studies have shown that chronic stress can lead to significant changes in the levels of these neurotransmitters and their metabolites in various brain regions, including the frontal cortex, striatum, and hippocampus. kau.edu.sa For example, chronic unpredictable stress has been found to decrease the levels of dopamine and serotonin while increasing the levels of DOPAC and HVA in the frontal cortex. kau.edu.sa Treatment with this compound has been shown to significantly restore these stress-induced alterations, suggesting a modulatory effect on monoaminergic systems. kau.edu.sa

| Neurotransmitter/Metabolite | Brain Region | Effect of Chronic Unpredictable Stress | Effect of this compound Treatment | Reference |

|---|---|---|---|---|

| Dopamine (DA) | Frontal Cortex | Decreased | Restored levels | kau.edu.sa |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Frontal Cortex | Increased | Restored levels | kau.edu.sa |

| Homovanillic acid (HVA) | Frontal Cortex | Increased | Restored levels | kau.edu.sa |

| Serotonin (5-HT) | Frontal Cortex | Decreased | Restored levels | kau.edu.sa |

| 5-hydroxyindoleacetic acid (5-HIAA) | Frontal Cortex | Decreased | Restored levels | kau.edu.sa |

Hormonal Level Quantitation (e.g., Corticosterone)

The investigation of this compound's biological effects frequently involves the precise measurement of key stress hormones, particularly corticosterone, in preclinical models. Corticosterone is a primary glucocorticoid hormone in rodents, analogous to cortisol in humans, and its plasma concentration is a well-established biomarker for physiological stress. In studies utilizing rat models of chronic and acute stress, the quantitation of plasma corticosterone is a critical endpoint for assessing the anti-stress potential of this compound.

Methodologies for corticosterone measurement typically involve collecting blood samples from animal subjects, followed by centrifugation to separate the plasma. The plasma is then stored at low temperatures (e.g., -80 °C) until analysis. zju.edu.cn Quantitative determination is often accomplished using techniques such as radioimmunoassay (RIA), which provides high sensitivity and specificity for the hormone. zju.edu.cn

Research findings consistently demonstrate the modulatory effect of this compound on stress-induced hormonal changes. In studies of chronic unpredictable stress (CUS), which involved subjecting rats to different stressors daily for seven days, a significant elevation in plasma corticosterone levels was observed. nih.govresearchgate.net Pretreatment with this compound was shown to reverse these elevated levels, returning them to the normal range seen in control groups. nih.govresearchgate.net Similarly, in acute stress models, this compound displayed promising anti-stress activity by normalizing plasma corticosterone. acs.orgresearchgate.net This normalizing effect on corticosterone is considered a key mechanism of its adaptogenic and anti-stress properties. tandfonline.comcenazlatyklas.cz The ability of this compound to attenuate the stress-induced increase in corticosterone is also linked to its capacity to restore the expression of glucocorticoid receptors (GR) in the hypothalamus and pituitary. kau.edu.sa

One study on chronic unpredictable stress provided specific quantitative data on this effect.

| Treatment Group | Plasma Corticosterone (ng/mL, Mean ± SEM) |

|---|---|

| CUS + this compound (40 mg/kg) | 211.50 ± 13.67 |

This table shows the significant reduction in plasma corticosterone levels in stressed animals pretreated with this compound, as reported in a study by Ahmad et al. (2012). researchgate.net

In Silico Modeling for Drug Discovery and Lead Optimization

In silico modeling, which utilizes computational methods, is increasingly recognized as a vital tool in modern drug discovery and natural product research. For complex phytochemicals isolated from plants like Ocimum sanctum, these computational approaches can accelerate the identification of potential therapeutic targets and predict the activity of molecules, thereby guiding further experimental research. igi-global.comresearchgate.net With a vast library of secondary metabolites present in O. sanctum, methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore-based analysis are suggested to identify promising drug candidates with potentially fewer side effects. igi-global.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For phytochemicals derived from Ocimum sanctum, including this compound, QSAR is proposed as a valuable method for identifying potential biological targets and understanding the structural features responsible for their therapeutic effects. igi-global.comresearchgate.net By analyzing a series of related compounds, QSAR models can predict the activity of new or untested molecules, helping to prioritize which compounds should be synthesized or isolated for further laboratory testing. researchgate.net While the literature strongly advocates for the use of QSAR in the study of O. sanctum constituents, specific QSAR models focused exclusively on this compound have not been detailed. igi-global.comresearchgate.net

Pharmacophore-based analysis is another key in silico technique relevant to the study of this compound. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This modeling approach is instrumental in virtual screening to identify novel compounds that fit the pharmacophore model and in understanding drug-target interactions at a molecular level. researchgate.netresearchgate.net

In the context of drug discovery involving phytochemicals from Ocimum tenuiflorum (a synonym for Ocimum sanctum), computational screening often begins with an assessment of drug-likeness properties, such as Lipinski's rule of five. researchgate.net In one such in silico investigation, this compound, along with several other constituents, was identified as a violator of Lipinski's rule of five. researchgate.net This finding suggests that based on this specific set of criteria, this compound may have poor oral bioavailability, a factor that is considered in the early stages of drug design. researchgate.net This type of analysis, while not a full pharmacophore model, is a fundamental component of computational drug discovery and helps in the initial filtering and optimization of lead compounds. researchgate.net

Future Directions and Research Gaps

Elucidation of Comprehensive Pharmacodynamics of Ocimumoside A

Current understanding of this compound's pharmacodynamics is largely confined to its effects on stress-induced neurochemical and endocrine changes. Studies have shown that this compound can normalize stress-induced hyperglycemia, plasma corticosterone (B1669441), and plasma creatine (B1669601) kinase. acs.org It has been demonstrated to modulate central monoaminergic systems, including the levels of dopamine (B1211576), serotonin (B10506), and noradrenaline in brain regions like the frontal cortex, striatum, and hippocampus in response to stress. researchgate.netnih.gov Furthermore, this compound has been shown to restore the balance of antioxidant systems, such as glutathione (B108866) levels and the activity of enzymes like superoxide (B77818) dismutase and catalase, which are disrupted by stress. researchgate.netnih.gov

However, a comprehensive pharmacodynamic profile is still lacking. Future studies should aim to identify the specific molecular targets of this compound. Investigating its binding affinity and interaction with various receptors, enzymes, and signaling proteins will provide a more precise mechanism of action beyond the current understanding of its influence on the hypothalamic-pituitary-adrenal (HPA) axis and monoaminergic pathways.

Investigation of this compound in Other Preclinical Disease Models

To date, the preclinical evaluation of this compound has been overwhelmingly focused on its efficacy in various stress models, such as acute and chronic unpredictable stress. acs.orgresearchgate.net While these studies provide a solid foundation, the therapeutic potential of this compound may extend to other pathological conditions. The antioxidant and potential anti-inflammatory properties suggested by its activity in stress models indicate that it could be beneficial in other diseases where oxidative stress and inflammation play a key role.

Future preclinical research should explore the efficacy of this compound in models of neurodegenerative diseases, metabolic disorders, and inflammatory conditions. Given that extracts of Ocimum sanctum have been investigated for a wide array of pharmacological activities, including anti-diabetic, anti-cancer, and immunomodulatory effects, it is plausible that this compound contributes to some of these actions. cenazlatyklas.cz However, specific studies isolating the effects of this compound in these contexts are necessary to confirm its therapeutic potential beyond stress management.

Advanced Omics Approaches in this compound Research

The field of "omics" offers powerful tools for a systems-level understanding of the biological effects of a compound. To date, there is a noticeable absence of studies employing advanced omics approaches in this compound research. Transcriptomics, proteomics, and metabolomics could provide an unbiased and comprehensive view of the molecular pathways modulated by this compound. This would not only deepen our understanding of its anti-stress effects but could also uncover novel therapeutic applications.

As a relevant context for the potential application of omics in studying this compound, proteomics has become an invaluable tool in neurodegenerative disease research. The large-scale study of proteins, or the proteome, allows for the identification of altered protein expression and post-translational modifications that are central to the pathogenesis of diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis. nih.govfrontiersin.orgeaapublishing.org Mass spectrometry-based proteomics can be applied to analyze brain tissue and cerebrospinal fluid, revealing key biomarkers and therapeutic targets. oup.comnih.gov This approach has successfully identified novel proteins and cellular pathways involved in these complex disorders. nih.gov Applying similar proteomic strategies to this compound research, particularly in the context of its neuroprotective potential, could yield significant insights into its mechanism of action and identify new avenues for therapeutic intervention.

Development of Novel Analogs and Derivatives Based on SAR

The development of novel analogs and derivatives of a lead compound is a crucial step in drug discovery, often guided by Structure-Activity Relationship (SAR) studies. SAR studies help to identify the pharmacophore—the essential molecular features responsible for a compound's biological activity. ijaem.net While there have been general SAR studies on other compounds from the Ocimum genus, specific research into the SAR of this compound is currently lacking. ijaem.netigi-global.com

Future research should focus on synthesizing a series of this compound analogs with systematic modifications to its chemical structure. For instance, altering the fatty acid chains or modifying the sugar moiety could lead to derivatives with enhanced potency, improved pharmacokinetic properties, or a more targeted biological activity. A patent has been filed that includes derivatives of this compound, indicating an interest in its therapeutic potential. googleapis.com A systematic investigation of the SAR of this compound will be instrumental in designing more effective and specific therapeutic agents based on its unique glycoglycerolipid scaffold.

Interactive Data Table: Research Findings on this compound

| Research Area | Key Findings | Supporting Evidence |

| Pharmacodynamics | Normalizes stress-induced hyperglycemia, plasma corticosterone, and creatine kinase. acs.org | Preclinical studies in rat models of acute stress. |

| Modulates central monoaminergic systems (dopamine, serotonin, noradrenaline). researchgate.netnih.gov | Analysis of brain regions in rats subjected to chronic unpredictable stress. | |

| Restores antioxidant balance (glutathione, superoxide dismutase, catalase). researchgate.netnih.gov | Measurement of antioxidant enzyme activity and levels in brain tissue. | |

| Preclinical Models | Effective in mitigating the effects of acute and chronic unpredictable stress. acs.orgresearchgate.net | Behavioral and biochemical assessments in rat models. |

常见问题

Q. How to mitigate bias in subjective outcomes (e.g., behavioral assays) in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。